molecular formula C5H5BrN2O B13139375 5-Bromo-4-methyl-1H-pyrazole-3-carbaldehyde

5-Bromo-4-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B13139375
M. Wt: 189.01 g/mol
InChI Key: QMRXJTUZURPMEA-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a bromine atom at the 5th position, a methyl group at the 4th position, and an aldehyde group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-methyl-1H-pyrazole-3-carbaldehyde with a brominating agent. One common method is the bromination of 4-methyl-1H-pyrazole-3-carbaldehyde using N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane at room temperature. The reaction proceeds smoothly, yielding this compound as the major product.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

Major Products

    Substitution: 5-Substituted-4-methyl-1H-pyrazole-3-carbaldehyde derivatives.

    Oxidation: 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-Bromo-4-methyl-1H-pyrazole-3-methanol.

Scientific Research Applications

5-Bromo-4-methyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and materials science for its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-1H-pyrazole-3-carbaldehyde is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. Further research is needed to fully understand the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-pyrazole-3-carbaldehyde: Lacks the bromine atom, leading to different reactivity and applications.

    5-Bromo-1H-pyrazole-3-carbaldehyde:

    5-Bromo-4-methyl-1H-pyrazole: Lacks the aldehyde group, resulting in different reactivity and applications.

Uniqueness

5-Bromo-4-methyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

5-bromo-4-methyl-1H-pyrazole-3-carbaldehyde

InChI

InChI=1S/C5H5BrN2O/c1-3-4(2-9)7-8-5(3)6/h2H,1H3,(H,7,8)

InChI Key

QMRXJTUZURPMEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C=O)Br

Origin of Product

United States

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